![molecular formula C18H17ClFNO4 B2725058 [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1327606-28-9](/img/structure/B2725058.png)
[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, also known as CFME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of cancer cell migration and invasion, and modulation of the immune system. This compound has also been shown to have antioxidant activity, which may play a role in its anticancer effects.
实验室实验的优点和局限性
One advantage of [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is its high yield synthesis method, which makes it an efficient way to produce the compound for research purposes. This compound is also relatively stable and easy to handle in the laboratory. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, including the synthesis of novel compounds based on this compound for use in drug discovery and materials science. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment and drug delivery. Additionally, studies on the toxicity and safety of this compound are needed to determine its potential as a therapeutic agent.
合成方法
The synthesis of [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-(4-ethoxyphenyl)acetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with chloroformic acid and triethylamine to obtain this compound. The yield of this synthesis method is reported to be high, making it an efficient way to produce this compound for research purposes.
科学研究应用
[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been shown to have anticancer activity against several cancer cell lines, including breast, lung, and prostate cancer. This compound has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes and target specific cells.
In drug discovery, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. This compound has also been studied for its potential use as a building block for the synthesis of new materials with unique properties.
属性
IUPAC Name |
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-13-5-8-16(20)15(19)10-13/h3-8,10H,2,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXATLMVVSLVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

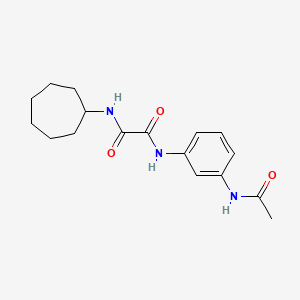
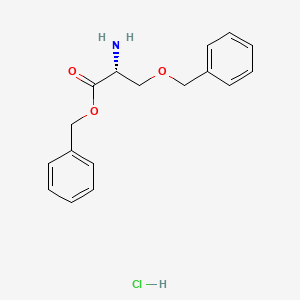
![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2724980.png)
![2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2724981.png)

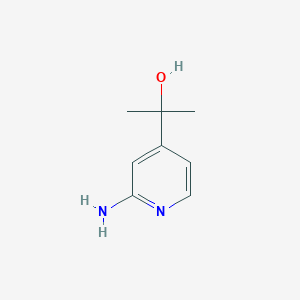

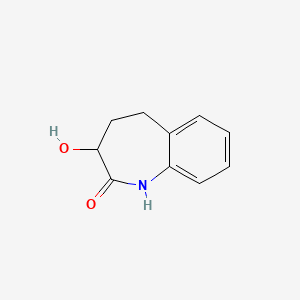
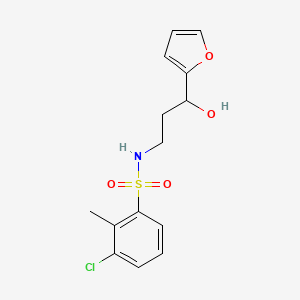
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2724993.png)
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2724994.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide](/img/structure/B2724995.png)
![1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2724996.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2724997.png)